molecular formula C23H17F3N6O5S B14099544 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14099544
M. Wt: 546.5 g/mol
InChI Key: YMQXMNOPFRRUJA-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the nitrophenyl group, and the attachment of the trifluoromethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the nitrophenyl group.

Scientific Research Applications

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide: The parent compound.

    2-((6,8-dimethyl-2-(4-aminophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide: A reduced form with an amine group instead of a nitro group.

    2-((6,8-dimethyl-2-(4-hydroxyphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide: An oxidized form with a hydroxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17F3N6O5S

Molecular Weight

546.5 g/mol

IUPAC Name

2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H17F3N6O5S/c1-30-19-17(21(34)31(2)22(30)35)20(29-18(28-19)12-7-9-13(10-8-12)32(36)37)38-11-16(33)27-15-6-4-3-5-14(15)23(24,25)26/h3-10H,11H2,1-2H3,(H,27,33)

InChI Key

YMQXMNOPFRRUJA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4C(F)(F)F)C(=O)N(C1=O)C

Origin of Product

United States

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